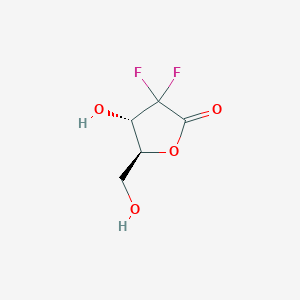
4-Chloro-3-fluorobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluorobenzoyl chloride (4-CFBC) is a chemical compound that is widely used in the synthesis of organic compounds. It is a colorless liquid with a pungent odor, and is often used as an intermediate in organic synthesis. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. 4-CFBC has been studied extensively and its use in laboratory experiments is well established.
Aplicaciones Científicas De Investigación
Herbicidal Activity
- 4-Chloro-3-fluorobenzoyl chloride has been utilized in the synthesis of derivatives with notable herbicidal activity. Liu Chang-chun (2006) synthesized 3-Chloro-4-fluorobenzoylthiourea from a precursor prepared from 3-chloro-4-fluorobenzoic acid, demonstrating its herbicidal potential Liu Chang-chun, 2006.
Pharmaceutical Intermediates
- Su Wei-ke (2008) reported on the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, showcasing a practical, high-yield, and low-cost method. This work underlines the compound's utility in creating valuable intermediates for further pharmaceutical development Su Wei-ke, 2008.
Crystallization Studies
- Research on 4-Fluorobenzoyl chloride, closely related to this compound, by Amol G. Dikundwar and T. Row (2014), has traced a crystallization pathway revealing a metastable polytypic form as an intermediate phase. Such studies provide insights into the solid-state behaviors of chloro-fluorobenzoyl chlorides Amol G. Dikundwar & T. Row, 2014.
Anticancer Activity
- The compound's derivatives have been explored for potential anticancer activities. S. Cortez-Maya et al. (2012) synthesized 2-aminobenzophenone derivatives by acylation with chloro- or fluorobenzoyl chloride, including this compound. Some synthesized compounds exhibited significant anticancer activities, highlighting the compound's relevance in medicinal chemistry S. Cortez-Maya et al., 2012.
Enzyme Inhibition Studies
- Chloro-/fluorobenzyl-substituted benzimidazolium salts, synthesized from reactions involving chlorinated aromatic hydrocarbons, were found to be effective inhibitors for α-glycosidase and acetylcholinesterase (AChE). These findings, as reported by Selma Bal et al. (2021), suggest potential applications in developing treatments for Alzheimer's disease and diabetes Selma Bal et al., 2021.
Safety and Hazards
4-Chloro-3-fluorobenzoyl chloride is considered hazardous. It can cause serious skin burns and eye damage. It is also corrosive to metals . Precautionary measures include avoiding contact with skin and eyes, not breathing vapors, and providing good ventilation in the process area to prevent the formation of vapor .
Mecanismo De Acción
Target of Action
4-Chloro-3-fluorobenzoyl chloride is an organic compound used in proteomics research . It’s important to note that the compound’s targets would largely depend on the context of its use, particularly the type of biological system or reaction in which it is involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other reactive species can affect its reactivity and stability. Moreover, in a biological context, factors such as the presence of specific enzymes or transport proteins could influence its action and efficacy .
Propiedades
IUPAC Name |
4-chloro-3-fluorobenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMGUKOEVZJUAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397601 |
Source


|
| Record name | 4-Chloro-3-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177787-25-6 |
Source


|
| Record name | 4-Chloro-3-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)



![5H-Imidazo[2,1-b][1,3]oxazine, 6-azido-6,7-dihydro-2-nitro-, (6S)-](/img/structure/B71736.png)

![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)



